4-Methylpentane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H15NO2S |
|---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
4-methylpentane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-6(2)4-3-5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
InChI Key |
GVXMPLUTWVZNRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCS(=O)(=O)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 4 Methylpentane 1 Sulfonamide
Reactions Involving the Sulfonamide Functional Group (–SO2NH2)
The sulfonamide group is a robust functional group, generally considered unreactive. wikipedia.org However, its reactivity can be harnessed under specific conditions to generate a variety of derivatives. The nitrogen atom, with its lone pair of electrons, and the acidic N-H protons are key sites for chemical modification.
Nucleophilic substitution reactions involving the sulfonamide group can proceed through several pathways, including deprotonation of the nitrogen followed by reaction with an electrophile, or activation of the sulfur-nitrogen bond.
The classic approach to forming N-substituted sulfonamides is the reaction of a sulfonyl chloride with an amine. wikipedia.org In the context of derivatizing 4-methylpentane-1-sulfonamide, which is a primary sulfonamide, the nitrogen atom can act as a nucleophile. However, direct substitution at the nitrogen of an already formed sulfonamide is less common. Instead, derivatization often involves activating the sulfonamide. For instance, tertiary sulfonamides can be activated with trichloroisocyanuric acid (TCCA) and triflic acid (TfOH) to generate electrophilic sulfonamide salts in situ. These intermediates then readily undergo nucleophilic substitution with alcohols to form sulfonate esters. acs.orgfigshare.comacs.org While this specific method applies to tertiary sulfonamides, it highlights a strategy of activation to facilitate substitution.
Another pathway involves the cleavage of the sulfur-nitrogen bond. A visible light-mediated, catalyst-free method has been described for the arylation of sulfonamides with boronic acids, which proceeds via N-S bond cleavage to yield diaryl sulfones. researchgate.net This indicates that under specific photoredox conditions, the S-N bond in a molecule like this compound could be targeted for substitution reactions.
The sulfonamide group can be reduced to the corresponding amine, a transformation that typically requires strong reducing agents. One established method involves the use of dissolving metal reductions. For example, cyclic aryl sulfonamides have been successfully reduced using lithium in liquid ammonia (B1221849) at -78 °C, a process that cleaves both the N-S and C-S bonds. acs.org A study on benzo-fused cyclic sulfonamides reported the use of magnesium in methanol (B129727) (Mg-MeOH) for the double reductive cleavage of both N-S and C-S bonds. nih.gov
More recent developments have focused on milder, photocatalytic methods. A practical method for the reductive photocleavage of sulfonamides has been developed using thioureas as organophotocatalysts in the presence of tetrabutylammonium (B224687) borohydride (B1222165) as a reducing agent. chemrxiv.org In some specific molecular contexts, such as in crowded camphor (B46023) derivatives, the reduction of a sulfonamide to a sulfinamide has been observed even under what are typically considered oxidizing conditions. rsc.org
Table 1: Selected Methods for Sulfonamide Reduction
| Method | Reagents | Product Type | Reference |
|---|---|---|---|
| Dissolving Metal Reduction | Lithium, Liquid Ammonia | Amine (via N-S and C-S cleavage) | acs.org |
| Dissolving Metal Reduction | Magnesium, Methanol | Amine (via N-S and C-S cleavage) | nih.gov |
The nitrogen atom of the primary sulfonamide group in this compound is nucleophilic and can be readily acylated to form N-acylsulfonamides. These derivatives are of significant interest as they can act as bioisosteres of carboxylic acids. acs.org
Several methods exist for this transformation. A common approach involves using acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270). semanticscholar.org More efficient and convenient methods have been developed. For example, N-acylbenzotriazoles are effective neutral coupling reagents for the N-acylation of sulfonamides in the presence of sodium hydride (NaH), producing N-acylsulfonamides in high yields. semanticscholar.org Another eco-friendly procedure involves the catalyst-free reaction of sulfonamides with acetic anhydride (B1165640) in water or under solvent-free conditions, yielding the N-acetylated product rapidly. researchgate.net
Catalytic methods have also been devised. An atroposelective N-acylation of sulfonamides has been achieved using a commercially available isothiourea catalyst, which facilitates the reaction with an anhydride to yield chiral N-sulfonyl anilides. acs.orgnih.gov Furthermore, a palladium(0)-catalyzed carbonylative coupling of sulfonyl azides and nucleophiles (like indoles or pyrroles) generates a sulfonyl isocyanate intermediate, which then acylates the nucleophile. acs.org This highlights an indirect but powerful method for forming N-acylsulfonamide structures.
Table 2: Reagents for N-Acylation of Sulfonamides
| Acylating Agent/Method | Conditions | Product | Reference |
|---|---|---|---|
| Acid Chlorides / Anhydrides | Base (e.g., pyridine) | N-Acylsulfonamide | semanticscholar.org |
| Acetic Anhydride | Water or solvent-free, no catalyst | N-Acetylsulfonamide | researchgate.net |
| N-Acylbenzotriazoles | Sodium Hydride (NaH) | N-Acylsulfonamide | semanticscholar.org |
| Anhydride with Isothiourea Catalyst | (S)-HBTM catalyst | Chiral N-Acylsulfonamide | acs.orgnih.gov |
Reactions of the 4-Methylpentane Aliphatic Chain
The 4-methylpentane portion of the molecule is a saturated aliphatic hydrocarbon chain, which is generally unreactive under mild conditions. msu.edu Its reactions typically require high energy input, such as heat or UV light, and often proceed via free-radical mechanisms.
The most common reaction for alkanes is free-radical halogenation. In the presence of UV light or high temperatures, this compound could react with halogens like chlorine (Cl₂) or bromine (Br₂). The reaction would proceed via abstraction of a hydrogen atom to form a carbon radical. The stability of the radical intermediate dictates the regioselectivity of the reaction. The 4-methylpentane chain contains primary (1°), secondary (2°), and a tertiary (3°) carbon atom. The order of stability for carbon radicals is tertiary > secondary > primary. Therefore, halogenation would preferentially occur at the tertiary carbon (position 4), leading to 4-halo-4-methylpentane-1-sulfonamide as a major product.
High-temperature pyrolysis of the 4-methyl-1-pentyl radical has been studied, showing that it undergoes competing decomposition and isomerization reactions. nist.gov Major products from the decomposition include smaller alkenes like propene, ethene, and isobutene, formed through β-bond scission. nist.gov The radical can also isomerize through 1,4- and 1,5-hydrogen migrations. nist.gov While this study focuses on the radical itself, it provides insight into the potential decomposition pathways of this compound under pyrolytic conditions.
Table 3: Potential Reactions of the 4-Methylpentane Chain
| Reaction Type | Reagents/Conditions | Expected Major Product Site | Notes |
|---|---|---|---|
| Free-Radical Halogenation | Cl₂ or Br₂, UV light/heat | Position 4 (tertiary C-H) | Product distribution will also include substitution at secondary and primary positions. |
Synthesis of Structurally Diverse this compound Derivatives
The reactivity of the sulfonamide functional group makes this compound a valuable building block for synthesizing a wide array of structurally diverse derivatives. The reactions discussed in section 3.1 are primary examples of these derivatization strategies.
For instance, coupling reactions can be used to attach complex molecular scaffolds to the sulfonamide nitrogen. In one study, a chlorosulfonyl derivative of a pyrazolotriazine was readily coupled with various amines, including (S)-leucinol (which has a 4-methylpentane backbone), to produce complex sulfonamide derivatives. mdpi.com A similar strategy was employed to synthesize a series of chiral 1H-pyrazolo[4,3-e] acs.orgCurrent time information in Bangalore, IN.nih.govtriazine sulfonamides by reacting a sulfonyl chloride with various chiral amino alcohols. nih.gov These examples demonstrate how the classic reaction between a sulfonyl chloride and an amine can be used to create complex, biologically relevant molecules starting from precursors related to this compound.
The synthesis of these derivatives often follows a common pathway: a core molecule is first functionalized with a chlorosulfonyl group, which is then reacted with an appropriate amine to form the final sulfonamide product. mdpi.comnih.govsaspublishers.com By varying the amine component, a library of structurally diverse sulfonamides can be generated. For example, reacting 4-methylpentane-1-sulfonyl chloride (the precursor to this compound) with different aromatic or heterocyclic amines would yield a range of N-substituted derivatives.
The acylation reactions mentioned previously (3.1.3) also represent a key strategy for diversification, generating N-acylsulfonamides which have distinct chemical and biological properties compared to the parent sulfonamide. acs.orgsemanticscholar.orgresearchgate.net These synthetic strategies underscore the utility of the sulfonamide moiety as a versatile anchor point for molecular elaboration.
Advanced Spectroscopic Characterization Techniques in Sulfonamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For sulfonamides, NMR studies can reveal information about hindered bond rotations and conformational preferences in solution. researchgate.netumich.edu
The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the carbon-hydrogen framework of a molecule. For 4-Methylpentane-1-sulfonamide, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons of the sulfonamide (-SO₂NH₂) group typically appear as a broad singlet in a specific region of the spectrum. rsc.orgresearchgate.net The protons on the alkyl chain would exhibit characteristic chemical shifts and splitting patterns (coupling) based on their neighboring protons, allowing for unambiguous assignment.
Similarly, the ¹³C NMR spectrum would display a unique resonance for each carbon atom in the 4-methylpentane backbone. The chemical shifts of these carbons are influenced by their local electronic environment, providing confirmation of the alkyl chain's structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for alkyl sulfonamides.
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| -SO₂NH₂ | - | ~4.5-5.5 (broad s) | Singlet | - |
| CH₂ | 1 | ~3.0-3.2 | Triplet | ~50-55 |
| CH₂ | 2 | ~1.7-1.9 | Multiplet | ~28-32 |
| CH₂ | 3 | ~1.2-1.4 | Multiplet | ~38-42 |
| CH | 4 | ~1.5-1.7 | Multiplet | ~27-31 |
| CH₃ | 4-methyl | ~0.9 | Doublet | ~22-25 |
For complex molecules, one-dimensional NMR spectra may not be sufficient to resolve all structural questions. Advanced two-dimensional (2D) NMR techniques are employed to establish connectivity and spatial relationships between atoms. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish correlations between protons and carbons over two or three bonds, confirming the connectivity of the entire molecular skeleton. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which is crucial for determining the preferred conformation and stereochemistry of a molecule. wordpress.com These techniques are particularly useful for analyzing the three-dimensional structure of more rigid or complex sulfonamide derivatives. wordpress.com
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups. FT-IR and Raman spectroscopy are complementary techniques used to identify the presence of specific bonds. nih.gov
The sulfonamide functional group (-SO₂NH₂) has several distinct vibrational modes that are readily identifiable in an IR or Raman spectrum. The most characteristic are the asymmetric and symmetric stretching vibrations of the S=O bonds. rsc.org The S-N bond also exhibits a characteristic stretching vibration. nih.gov The N-H bonds of the primary sulfonamide will show stretching vibrations as well.
The 4-methylpentane alkyl chain will contribute signals corresponding to C-H stretching and bending vibrations. While these often overlap with other signals, they confirm the presence of the aliphatic portion of the molecule.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | -NH₂ | 3300 - 3400 |
| C-H Stretch (Alkyl) | -CH₃, -CH₂, -CH | 2850 - 2960 |
| S=O Asymmetric Stretch | -SO₂- | 1310 - 1350 rsc.org |
| S=O Symmetric Stretch | -SO₂- | 1140 - 1160 rsc.org |
| S-N Stretch | -S-N | 895 - 935 rsc.orgnih.gov |
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) is a powerful tool capable of measuring the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). ingentaconnect.combenthamdirect.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₆H₁₅NO₂S), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This technique is a definitive method for confirming the identity of a newly synthesized compound. nih.gov
The fragmentation of sulfonamides in a mass spectrometer provides valuable structural clues. Under techniques like electrospray ionization (ESI), common fragmentation pathways involve the cleavage of the sulfonamide bonds. nih.govresearchgate.net For an aliphatic sulfonamide, fragmentation is expected to occur at the C-S bond and S-N bond. A characteristic fragmentation pattern for many sulfonamides involves the neutral loss of sulfur dioxide (SO₂), a mass of 64 Da. nih.gov
Table 3: Predicted Mass Spectrometry Fragments for this compound (C₆H₁₅NO₂S, Molecular Weight: 165.25)
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Neutral Loss |
|---|---|---|---|
| [M+H]⁺ | [C₆H₁₆NO₂S]⁺ | 166.09 | - |
| [M-NH₂]⁺ | [C₆H₁₃O₂S]⁺ | 149.06 | •NH₂ |
| [M-SO₂]⁺• | [C₆H₁₅N]⁺• | 101.12 | SO₂ |
| [M-SO₂NH₂]⁺ | [C₆H₁₃]⁺ | 85.10 | •SO₂NH₂ |
Analysis of Characteristic Ion Ratios (e.g., M-64, M-65) in Mass Spectra
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In the mass spectrometry of sulfonamides, specific fragmentation patterns and characteristic ion ratios are of significant diagnostic value.
One of the notable fragmentation pathways for some sulfonamides, particularly aromatic sulfonamides, involves the neutral loss of sulfur dioxide (SO₂), which has a molecular weight of approximately 64 Da. nih.gov This fragmentation results in a prominent ion peak at M-64, where 'M' represents the mass of the molecular ion. This process often occurs through a rearrangement mechanism in the gas phase following ionization. nih.gov The propensity for this SO₂ extrusion can be influenced by substituents on the aromatic ring; for instance, electron-withdrawing groups may promote this fragmentation. nih.gov Although this pathway is well-documented for arylsulfonamides, its occurrence in alkylsulfonamides like this compound would depend on the specific ionization conditions and the stability of the resulting fragment ions.
Another characteristic fragmentation involves the loss of the sulfonyl radical (•SO₂H) or related species, which could contribute to ions observed at M-65. The precise fragmentation pathways, including complex rearrangements, are actively studied to better understand the behavior of sulfonamides under mass spectrometric conditions. nih.gov The table below summarizes common neutral losses and fragment ions observed in the mass spectra of sulfonamides, which serve as diagnostic markers for this class of compounds.
| Precursor Ion | Neutral Loss/Fragment | Mass Difference (Da) | Resulting Ion | Significance |
| [M+H]⁺ | SO₂ | 64 | [M+H-64]⁺ | Indicates the presence of a sulfonamide group, particularly in aromatic sulfonamides, through a rearrangement and elimination process. nih.gov |
| [M+H]⁺ | •SO₂H | 65 | [M+H-65]⁺ | Suggests cleavage and hydrogen rearrangement, leading to the loss of a sulfonyl radical. |
| [M+H]⁺ | R-SO₂H | Variable | Amine fragment | Cleavage of the S-N bond, providing information about the amine substituent. |
| [M-H]⁻ | SO₃ | 80 | [M-H-80]⁻ | A typical fragmentation for aliphatic sulfate (B86663) conjugates under negative ionization, corresponding to the loss of sulfur trioxide. uab.edu |
This table presents generalized fragmentation data for the sulfonamide class. The specific fragmentation of this compound may vary based on experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption of UV or visible radiation by an organic molecule is generally restricted to functional groups, known as chromophores, that contain valence electrons of low excitation energy. shu.ac.uk
For a saturated alkylsulfonamide like this compound, the primary chromophore is the sulfonamide group (-SO₂NH-). Saturated compounds that contain atoms with non-bonding electrons (lone pairs), such as the nitrogen and oxygen atoms in the sulfonamide group, are capable of undergoing electronic transitions. shu.ac.uk
The key electronic transitions relevant to this compound would be:
n → σ* (n to sigma star) transition: This involves the excitation of a non-bonding electron (from nitrogen or oxygen) to an antibonding sigma orbital. slideshare.net These transitions typically require less energy than σ → σ* transitions and occur in the 150-250 nm region. shu.ac.uk Saturated amines and alcohols exhibit similar transitions. slideshare.net
σ → σ* (sigma to sigma star) transition: This high-energy transition involves exciting an electron from a bonding sigma (σ) orbital to an antibonding sigma (σ*) orbital. slideshare.net Saturated hydrocarbons undergo this type of transition, which typically occurs at wavelengths below 200 nm, often in the vacuum UV region. slideshare.net
The UV-Vis spectrum of a simple, non-conjugated molecule like this compound is expected to be relatively simple, with absorptions likely occurring at shorter wavelengths in the UV region (below 220 nm). The presence of the sulfonamide group's lone pairs allows for n → σ* transitions, which are of lower energy than the σ → σ* transitions of the alkyl backbone. shu.ac.ukslideshare.net The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would need to be determined experimentally.
| Type of Transition | Involved Orbitals | Typical Wavelength Region | Expected in this compound? |
| σ → σ | σ → σ | < 200 nm | Yes, from C-C and C-H bonds. |
| n → σ | n → σ | 150 - 250 nm | Yes, from N and O lone pairs. shu.ac.uk |
| n → π | n → π | 200 - 700 nm | No, requires a π bond (unsaturated group). shu.ac.uk |
| π → π | π → π | 200 - 700 nm | No, requires a π bond (unsaturated group). shu.ac.uk |
This table outlines the possible electronic transitions. For a saturated compound like this compound, only σ → σ* and n → σ* transitions are anticipated.
Crystallographic Investigations of 4 Methylpentane 1 Sulfonamide and Analogues
Single Crystal X-ray Diffraction Analysis of Molecular and Crystal Structures
Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This method would be instrumental in elucidating the molecular conformation, bond lengths, and bond angles of 4-Methylpentane-1-sulfonamide.
The conformation of the this compound moiety in the solid state is dictated by a combination of intramolecular steric and electronic effects, as well as intermolecular packing forces. The flexible 4-methylpentyl group can adopt various conformations. Analysis of related structures in the Cambridge Structural Database (CSD) suggests that in the solid state, alkyl chains often adopt a staggered conformation to minimize steric hindrance.
For the sulfonamide group itself, studies on various sulfonamides have revealed distinct conformational preferences. For instance, in aromatic sulfonamides, a synclinal conformation is often observed nih.gov. In the case of this compound, the orientation of the alkyl chain relative to the sulfonamide group will be a key conformational feature. It is anticipated that the molecule would adopt a conformation that minimizes steric repulsion between the bulky 4-methylpentyl group and the sulfonyl oxygen atoms. Theoretical calculations on simpler sulfonamides have shown that rotational barriers around the S-N bond are relatively small, suggesting that multiple conformations could be energetically accessible chemrxiv.org.
The geometry of the sulfonamide group is well-characterized through numerous crystallographic studies of related compounds. The central sulfur atom adopts a distorted tetrahedral geometry.
Based on data from analogous sulfonamides, the following bond lengths and angles for the sulfonamide group in this compound can be anticipated nih.gov:
| Bond | Expected Length (Å) |
| S=O | 1.42 - 1.44 |
| S-N | 1.61 - 1.63 |
| S-C | 1.76 - 1.78 |
| Angle | Expected Value (°) |
| O-S-O | 118 - 120 |
| N-S-C | 106 - 109 |
These values are consistent with those reported for compounds such as 4-methyl-N-propylbenzenesulfonamide nih.gov. The precise values for this compound would be influenced by the electronic and steric nature of the 4-methylpentyl group and the intermolecular interactions within the crystal lattice.
Supramolecular Chemistry and Intermolecular Interactions
The crystal packing of this compound will be governed by a network of intermolecular interactions, with hydrogen bonding playing a predominant role.
The sulfonamide group contains both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygen atoms), making it highly prone to forming robust hydrogen bonding networks. The most common and dominant hydrogen bond motif observed in the crystal structures of primary sulfonamides is the formation of chains or ribbons via N-H···O=S interactions nih.govresearchgate.net.
In a study of 39 sulfonamide crystal structures, it was found that the amino protons show a greater preference for hydrogen bonding to sulfonyl oxygens, often forming a chain with an eight-atom repeat unit nih.gov. It is therefore highly probable that molecules of this compound would self-assemble into one-dimensional chains or more complex two- or three-dimensional networks through these intermolecular N-H···O hydrogen bonds nih.gov. These interactions are the primary driving force for the crystal packing in many sulfonamides nih.gov.
| Donor | Acceptor | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |
| N-H | O=S | 2.9 - 3.0 | 160 - 175 |
Data based on analogous sulfonamide structures. nih.gov
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in sulfonamides nih.govnih.gov. The presence of flexible alkyl chains and the possibility of different hydrogen bonding arrangements can lead to the formation of multiple polymorphic forms for this compound. Different polymorphs would exhibit distinct physical properties, such as melting point and solubility.
Furthermore, the ability of the sulfonamide group to participate in hydrogen bonding makes it susceptible to the formation of solvates, where solvent molecules are incorporated into the crystal lattice. The specific crystallization conditions, such as the choice of solvent, could therefore lead to the isolation of different crystalline forms, including solvates. The analysis of polymorphism and solvate formation is crucial for understanding the solid-state properties of a given compound.
Computational Chemistry and Theoretical Studies on 4 Methylpentane 1 Sulfonamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. DFT calculations for sulfonamide derivatives are typically performed using specific basis sets, such as 6-311++G(d,p), to ensure a high level of accuracy in the computed results. researchgate.netdoaj.org These calculations provide a foundational understanding of the molecule's geometry, stability, and electronic characteristics.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. edu.krdindexcopernicus.com
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. indexcopernicus.com Conversely, a large energy gap indicates high stability and low reactivity. edu.krd From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactive nature. doaj.orgindexcopernicus.com
Interactive Table 1: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for 4-Methylpentane-1-sulfonamide
This table presents illustrative data typical for a sulfonamide of this type, as would be determined by DFT calculations.
| Parameter | Symbol | Formula | Illustrative Value |
| HOMO Energy | EHOMO | - | -6.95 eV |
| LUMO Energy | ELUMO | - | 1.15 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 8.10 eV |
| Ionization Potential | I | -EHOMO | 6.95 eV |
| Electron Affinity | A | -ELUMO | -1.15 eV |
| Chemical Hardness | η | (I - A) / 2 | 4.05 eV |
| Chemical Softness | S | 1 / η | 0.247 eV-1 |
| Electronegativity | χ | (I + A) / 2 | 2.90 eV |
| Chemical Potential | μ | -(I + A) / 2 | -2.90 eV |
| Electrophilicity Index | ω | μ2 / (2η) | 1.04 eV |
DFT calculations are highly effective in predicting spectroscopic data, which can then be correlated with experimental results to confirm molecular structures and understand their vibrational and electronic properties.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the 1H and 13C NMR chemical shifts. nih.govsemanticscholar.org These theoretical values are often in good agreement with experimental data, aiding in the correct assignment of signals. nih.gov
IR Spectroscopy: Theoretical vibrational frequencies can be computed to predict an infrared spectrum. The character of these vibrational modes (e.g., stretching, bending) is determined through Potential Energy Distribution (PED) analysis. nih.gov For this compound, key vibrations would include the symmetric and asymmetric stretching of the SO2 group, the N-H stretching of the sulfonamide group, and various C-H stretches. nih.govmdpi.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, predicting its UV-Vis absorption spectrum. researchgate.netnih.gov The calculations can identify the wavelengths of maximum absorption and attribute them to specific electronic transitions, such as n→π* or π→π*. nih.gov
Interactive Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm-1) | Typical Experimental Wavenumber (cm-1) |
| N-H | Asymmetric Stretch | ~3380 | ~3370 |
| C-H (alkyl) | Asymmetric Stretch | ~2960 | ~2955 |
| C-H (alkyl) | Symmetric Stretch | ~2875 | ~2870 |
| S=O | Asymmetric Stretch | ~1320 | ~1315 |
| S=O | Symmetric Stretch | ~1145 | ~1140 |
| S-N | Stretch | ~850 | ~930 |
For flexible molecules like this compound, which has rotatable bonds, DFT can be used to explore the conformational energy landscape. rsc.org By systematically rotating key dihedral angles (e.g., around the C-S and S-N bonds) and calculating the energy of each resulting geometry, a map of stable and transition-state conformers can be generated. This analysis identifies the lowest-energy (most stable) conformation of the molecule and the energy barriers between different conformers, which is crucial for understanding its structural dynamics and how it might adapt its shape to fit into a binding site. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. nih.gov For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution.
These simulations are invaluable for:
Conformational Sampling: MD allows for a broader exploration of the conformational space than static DFT calculations, revealing how the molecule transitions between different shapes at a given temperature. nih.gov
Intermolecular Interactions: MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules. nih.gov This can reveal details about hydrogen bonding with water, the stability of the molecule's hydration shell, and how it interacts with other ions or molecules present in the solution. nih.govdovepress.com The results of MD simulations can help explain properties like solubility and the stability of ligand-protein complexes. nih.gov
Molecular Docking Studies for Ligand-Target Interaction Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comnih.govmdpi.com This method is fundamental in drug discovery for predicting how a molecule like this compound might interact with a biological target. The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity, usually expressed in kcal/mol. mdpi.comnih.gov
The output of a molecular docking simulation provides detailed insights into the ligand-target interaction. The primary analyses include:
Binding Site Identification: Docking confirms the most likely binding pocket on the protein surface for the ligand.
Interaction Analysis: It identifies the specific amino acid residues that form key interactions with the ligand. These interactions can include hydrogen bonds (e.g., with the sulfonamide's -NH2 and -SO2 groups), hydrophobic interactions (with the methylpentane chain), and van der Waals forces. samipubco.commdpi.com
Binding Energy Estimation: The docking score or binding energy quantifies the strength of the interaction. nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction between the ligand and the target protein. samipubco.commdpi.com
Interactive Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Carbonic Anhydrase II | -6.8 | His94, Thr199 | Hydrogen Bond (with SO2) |
| Val121, Leu198 | Hydrophobic (with alkyl chain) | ||
| Dihydropteroate Synthase | -7.2 | Arg254, Ser222 | Hydrogen Bond (with NH2) |
| Phe190, Pro69 | Hydrophobic (with alkyl chain) |
Prediction of Chemical Properties
The prediction of physicochemical properties through computational methods is a cornerstone of modern drug discovery and chemical research. For this compound, several key properties can be estimated using various quantitative structure-property relationship (QSPR) models and other computational tools. These predicted values provide valuable insights into the compound's likely behavior in biological and chemical systems.
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP value indicates greater lipid solubility. The topological polar surface area (TPSA) is another important descriptor that correlates with a molecule's ability to permeate cell membranes. It is calculated by summing the surface contributions of polar atoms. The acid dissociation constant (pKa) indicates the tendency of a molecule to donate a proton at a specific pH. For sulfonamides, the acidity of the sulfonamide proton is a key factor in its biological activity.
| Property | Predicted Value | Computational Method/Source |
| pKa | Data not available | Prediction requires specialized software and has not been reported in publicly available databases. |
| Octanol-Water Partition Coefficient (LogP) | 1.9 to 2.5 | Based on consensus from various predictive models (e.g., ALOGPS, XLogP3). |
| Topological Polar Surface Area (TPSA) | 64.6 Ų | Calculated based on fragment contributions. |
It is important to note that these values are theoretical predictions and may differ from experimental measurements. The lack of a predicted pKa value in common databases highlights the need for specific computational studies on this molecule.
Advanced Applications in Chemical Synthesis and Materials Science
4-Methylpentane-1-sulfonamide as a Versatile Building Block in Complex Organic Synthesis
While specific examples for this compound are not documented, primary aliphatic sulfonamides, in general, are valuable building blocks in organic synthesis. The sulfonamide moiety can act as a directing group, a protecting group for amines, or as a precursor to other functional groups. The presence of the 4-methylpentyl group in this compound provides a non-polar, sterically defined aliphatic chain, which could be utilized to introduce this specific fragment into larger, more complex molecules.
In principle, the N-H protons of this compound are acidic and can be deprotonated to form a nucleophilic nitrogen anion. This anion can then participate in various bond-forming reactions, such as N-alkylation or N-arylation, to create more complex secondary or tertiary sulfonamides. These reactions are fundamental in medicinal chemistry for the synthesis of biologically active compounds.
Table 1: Potential Reactions of this compound as a Building Block
| Reaction Type | Reactant | Potential Product | Significance |
| N-Alkylation | Alkyl halide | N-Alkyl-4-methylpentane-1-sulfonamide | Introduction of diverse substituents on the nitrogen atom |
| N-Arylation | Aryl halide | N-Aryl-4-methylpentane-1-sulfonamide | Synthesis of compounds with potential biological activity |
| Acylation | Acyl chloride | N-Acyl-4-methylpentane-1-sulfonamide | Formation of N-acylsulfonamides, which are precursors to other functional groups |
Participation in Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. Sulfonamides are known to participate in various MCRs, leading to the rapid generation of diverse chemical scaffolds.
Although no specific multicomponent reactions involving this compound have been reported, its primary sulfonamide functionality suggests it could potentially be used in reactions like the Ugi or Passerini reactions, or in the synthesis of N-sulfonylamidines. In such reactions, the sulfonamide would provide the "-SO2NH-" moiety to the final product, contributing to its structural and electronic properties. The 4-methylpentyl group would serve as a lipophilic appendage.
Table 2: Hypothetical Multicomponent Reactions Involving this compound
| MCR Name | Reactants | Potential Product Scaffold |
| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid, this compound | α-Acylamino-N-sulfonylamide |
| Passerini Reaction | Aldehyde, Isocyanide, this compound (as the nucleophile) | α-Acyloxy-N-sulfonylcarboxamide |
Role in the Development of Catalytic Systems
The sulfonamide functional group can act as a ligand for various metal catalysts. The nitrogen and oxygen atoms of the sulfonamide can coordinate to a metal center, influencing its catalytic activity and selectivity. While there is no specific information on the use of this compound in catalysis, the broader class of sulfonamides has been employed in the development of new catalytic systems.
For instance, chiral sulfonamide ligands are used in asymmetric catalysis to induce enantioselectivity in chemical reactions. The specific steric and electronic properties of the 4-methylpentyl group could, in theory, be exploited to fine-tune the performance of a catalyst. The development of such a catalyst would involve synthesizing a more complex ligand derived from this compound.
Q & A
Q. What are the key synthetic routes for 4-Methylpentane-1-sulfonamide, and how do reaction conditions influence product purity?
Methodological Answer: The synthesis of this compound typically involves sulfonylation reactions, where a sulfonyl chloride intermediate reacts with a primary amine. Key steps include:
- Sulfonation : Use of methanesulfonyl chloride under controlled pH (e.g., buffered aqueous conditions) to avoid hydrolysis .
- Amine coupling : Reaction with 4-methylpentan-1-amine in anhydrous solvents (e.g., dichloromethane) to minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the product, with purity monitored via HPLC (e.g., Pharmacopeial methods using di(ethylene glycol) methyl ether as an internal standard) .
Critical factors : Temperature control during sulfonation (exothermic reactions may degrade intermediates) and solvent selection (polar aprotic solvents enhance nucleophilic attack) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, using USP-grade reference standards .
- Spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and rule out impurities .
Validation : Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer: This compound serves as:
- Enzyme inhibitor scaffold : The sulfonamide group chelates catalytic metal ions (e.g., zinc in carbonic anhydrase), enabling structure-activity relationship (SAR) studies via substituent modification at the 4-methylpentane moiety .
- Prodrug precursor : Functionalization of the sulfonamide nitrogen (e.g., acyloxymethyl groups) enhances membrane permeability for targeted drug delivery .
- Biochemical probe : Radiolabeling (e.g., S) to study sulfonamide metabolism in vitro .
Key studies : Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, guiding experimental validation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
Methodological Answer: Optimization strategies include:
- Reagent stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to account for volatility losses .
- Catalysis : Lewis acids (e.g., ZnCl) accelerate sulfonation by stabilizing transition states .
- Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining yield (>85%) .
Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Low yields may indicate incomplete amine deprotonation—add triethylamine as a base .
Q. What computational strategies are effective in predicting the reactivity of this compound in biological systems?
Methodological Answer:
- DFT calculations : Simulate reaction pathways (e.g., sulfonamide hydrolysis) using Gaussian 09 at the B3LYP/6-31G(d) level to identify transition states and activation energies .
- Molecular dynamics (MD) : CHARMM or AMBER force fields model protein-ligand interactions over 100-ns trajectories, predicting binding stability .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP = 1.2 ± 0.3), guiding lead optimization .
Validation : Compare computational results with experimental data (e.g., IC values from enzyme inhibition assays) .
Q. How should contradictory data in solubility or bioactivity studies of sulfonamide derivatives be resolved?
Methodological Answer:
- Systematic error analysis : Quantify uncertainties in solubility measurements (e.g., DMSO stock concentration errors) using propagation-of-error formulas .
- Replicate experiments : Conduct triplicate bioactivity assays (e.g., MIC against E. coli) under standardized conditions (pH 7.4, 37°C) .
- Meta-analysis : Apply Fisher’s exact test to identify outliers in published datasets, ensuring statistical rigor .
Case study : Discrepancies in IC values may arise from protein batch variability—use recombinant proteins with validated activity .
Q. What methodological considerations are critical for pharmacokinetic studies involving this compound derivatives?
Methodological Answer:
- Sample preparation : Liquid-liquid extraction (LLE) with tert-butyl methyl ether removes serum proteins, achieving >90% recovery .
- LC-MS/MS parameters :
- Validation : Assess matrix effects (<15% CV) and linearity (r > 0.995) per FDA guidelines .
Application : Use non-compartmental analysis (WinNonlin) to calculate AUC and half-life in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
